molecular formula C22H22N2O2S B11550192 O-[3-(naphthalen-1-ylcarbamoyl)phenyl] (2-methylpropyl)carbamothioate

O-[3-(naphthalen-1-ylcarbamoyl)phenyl] (2-methylpropyl)carbamothioate

Cat. No.: B11550192
M. Wt: 378.5 g/mol
InChI Key: AEPYKMVHDNVHJP-UHFFFAOYSA-N
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Description

O-[3-(naphthalen-1-ylcarbamoyl)phenyl] (2-methylpropyl)carbamothioate is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a phenyl group, and a carbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[3-(naphthalen-1-ylcarbamoyl)phenyl] (2-methylpropyl)carbamothioate typically involves multiple steps, starting with the preparation of the naphthalen-1-ylcarbamoyl intermediate. This intermediate is then reacted with a phenyl group under specific conditions to form the desired compound. Common reagents used in these reactions include thionyl chloride, isobutylamine, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

O-[3-(naphthalen-1-ylcarbamoyl)phenyl] (2-methylpropyl)carbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the naphthalene or phenyl groups are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

O-[3-(naphthalen-1-ylcarbamoyl)phenyl] (2-methylpropyl)carbamothioate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of O-[3-(naphthalen-1-ylcarbamoyl)phenyl] (2-methylpropyl)carbamothioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    O-[3-(1-Naphthylcarbamoyl)phenyl] 2-naphthylcarbamothioate: Similar structure but with different substituents on the phenyl group.

    Naphthalene derivatives: Compounds with similar naphthalene rings but different functional groups.

Uniqueness

O-[3-(naphthalen-1-ylcarbamoyl)phenyl] (2-methylpropyl)carbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it a valuable subject of study in organic chemistry, biology, and medicine.

Properties

Molecular Formula

C22H22N2O2S

Molecular Weight

378.5 g/mol

IUPAC Name

O-[3-(naphthalen-1-ylcarbamoyl)phenyl] N-(2-methylpropyl)carbamothioate

InChI

InChI=1S/C22H22N2O2S/c1-15(2)14-23-22(27)26-18-10-5-9-17(13-18)21(25)24-20-12-6-8-16-7-3-4-11-19(16)20/h3-13,15H,14H2,1-2H3,(H,23,27)(H,24,25)

InChI Key

AEPYKMVHDNVHJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=S)OC1=CC=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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